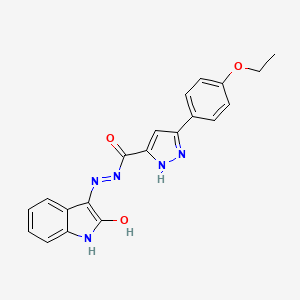![molecular formula C16H13N3O5S B3570340 N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3570340.png)
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide, also known as NSC-631570, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a critical role in the acidification of the extracellular microenvironment, which is necessary for cancer cell survival and growth. By inhibiting CA IX, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide disrupts the acidification process, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and decrease tumor growth. In addition, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide in lab experiments is its ability to enhance the effectiveness of other cancer treatments. In addition, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide has been shown to have a low toxicity profile, making it a potentially safe and effective cancer treatment option. However, one limitation of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide. One area of focus is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of focus is the development of more effective delivery methods, such as nanoparticles, to improve the solubility and bioavailability of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide. Additionally, further studies are needed to investigate the potential of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide in combination with other cancer treatments, as well as its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide is a synthetic compound that has shown promising results in the treatment of various types of cancer. Its ability to inhibit the activity of CA IX and disrupt the acidification process in cancer cells makes it a potentially effective cancer treatment option. Further research is needed to fully understand the potential of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide in cancer treatment and other diseases.
Scientific Research Applications
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-[4-[(1,3-dioxoisoindol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-10(20)17-11-6-8-12(9-7-11)25(23,24)18-19-15(21)13-4-2-3-5-14(13)16(19)22/h2-9,18H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRUHKMJMPMWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5763368 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3570269.png)

![6-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570274.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3570303.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3570308.png)
![ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3570318.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3570324.png)

![2'-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3570332.png)
![N-[4-({[3-(1H-benzimidazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3570345.png)